
pf-9184
Overview
Description
PF-9184 is a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of pro-inflammatory prostaglandin E₂ (PGE₂). Discovered via high-throughput screening (HTS), this compound exhibits an IC₅₀ of 16.5 nM against recombinant human mPGES-1, with >6,500-fold selectivity over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . This selectivity positions this compound as a promising therapeutic candidate for inflammation-driven diseases, such as rheumatoid arthritis and cancer, where PGE₂ overexpression is implicated in pathogenesis .
In cellular assays, this compound inhibits IL-1β-induced PGE₂ synthesis in human monocytes and synovial fibroblasts (IC₅₀: 0.5–5 µM) without affecting other prostaglandins like 6-keto-PGF₁α or PGF₂α under short-term exposure . However, prolonged exposure in synovial fibroblasts unexpectedly suppresses 6-keto-PGF₁α, suggesting feedback regulation involving COX-2 or mPGES-1 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF 9184 is synthesized through a series of chemical reactions involving the formation of a biphenyl structure and subsequent functionalization. The key steps include:
- Formation of the biphenyl core by coupling 3’,4’-dichlorobiphenyl with appropriate reagents.
- Introduction of the benzothiazine moiety through cyclization reactions.
- Functionalization of the benzothiazine ring to introduce the carboxamide and hydroxy groups.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of PF 9184 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PF 9184 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other chemical entities to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include modified versions of PF 9184 with altered functional groups, which can be used for further studies or therapeutic applications .
Scientific Research Applications
PF 9184 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.
Biology: Investigated for its role in modulating inflammatory pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat inflammatory diseases such as rheumatoid arthritis by reducing PGE2 levels.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
PF 9184 exerts its effects by selectively inhibiting mPGES-1, an enzyme responsible for converting prostaglandin H2 (PGH2) to PGE2. By blocking this conversion, PF 9184 reduces the levels of PGE2, thereby alleviating inflammation and pain. The compound does not affect other enzymes in the prostaglandin synthesis pathway, making it a highly specific inhibitor .
Comparison with Similar Compounds
Comparative Analysis of PF-9184 and Other mPGES-1 Inhibitors
Trisubstituted Ureas (e.g., Compound 47)
- Potency : Merck Frosst’s trisubstituted urea derivatives, such as Compound 47, demonstrate high activity in cell-free enzymatic assays (IC₅₀ < 0.1 µM) and selectivity in human whole blood assays .
- Mechanistic Profile : Unlike this compound, Compound 47 retains efficacy in whole blood, suggesting better bioavailability or target engagement in complex biological matrices .
- Limitations: No in vivo data are reported, leaving questions about cross-species applicability.
Carbazole Anilides (e.g., AF3442)
- Potency : AF3442 inhibits recombinant mPGES-1 with an IC₅₀ of 0.06 µM, outperforming this compound in enzymatic assays .
- Selectivity: In LPS-stimulated human monocytes, AF3442 suppresses PGE₂ without altering COX-1/COX-2-derived prostaglandins (e.g., TXB₂, PGF₂α) .
- In Vivo Potential: AF3442 inhibits PGE₂ in human whole blood, but its efficacy in animal models remains unvalidated .
Pirinixic Acid Derivatives
- Dual Inhibition : These compounds inhibit both mPGES-1 and 5-lipoxygenase (5-LOX), broadening their anti-inflammatory scope compared to this compound’s single-target action .
- Trade-offs : Dual inhibition may increase off-target risks, whereas this compound’s selectivity minimizes interference with other prostaglandin pathways .
MF63
- Species Specificity : this compound’s human-specific activity contrasts with MF63’s broader cross-species applicability .
Data Table: Key Pharmacological Parameters
Compound | Target | IC₅₀ (mPGES-1) | Selectivity (vs. COX-1/COX-2) | Cellular Efficacy (IC₅₀) | In Vivo Efficacy |
---|---|---|---|---|---|
This compound | mPGES-1 | 16.5 nM | >6,500-fold | 0.5–5 µM (PGE₂) | Limited in rats |
AF3442 | mPGES-1 | 0.06 µM | Not reported | 0.1–1 µM (PGE₂) | Not tested |
Compound 47 | mPGES-1 | <0.1 µM | High (whole blood) | <0.1 µM (cell-free) | Not reported |
MF63 | mPGES-1 | Not reported | Moderate | Not reported | Effective |
Research Findings and Limitations
- This compound’s Advantages: Unparalleled selectivity for human mPGES-1 over COX isoforms . Short-term suppression of PGE₂ in clinically relevant cells (e.g., synovial fibroblasts) .
- Challenges :
- Competitors’ Edge :
- AF3442’s superior enzymatic potency and MF63’s proven in vivo efficacy highlight areas for this compound optimization .
Biological Activity
PF-9184, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), has garnered attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different models, and implications for future research.
This compound specifically inhibits mPGES-1, an enzyme responsible for converting PGH2 to prostaglandin E2 (PGE2), a pro-inflammatory mediator. By inhibiting this enzyme, this compound effectively reduces PGE2 levels, which are implicated in various inflammatory conditions. The compound exhibits an IC50 value of approximately 16.5 nM for human mPGES-1, demonstrating its potency as an inhibitor .
Efficacy in In Vitro Studies
In vitro studies have demonstrated that this compound can significantly decrease PGE2 production in various cell lines. For instance, fibroblast cell lines treated with inflammatory stimuli showed a marked reduction in PGE2 levels when exposed to this compound. This effect was observed across multiple concentrations, confirming the dose-dependent nature of the compound's action .
Table 1: IC50 Values of this compound in Different Cell Lines
Cell Line | IC50 Value (nM) |
---|---|
Human mPGES-1 | 16.5 |
RAW264.7 (LPS Stimulated) | 1600 |
Primary Human Fibroblasts | 1080 |
Data compiled from various studies assessing the inhibitory effects of this compound on PGE2 production.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound in preclinical models:
- Inflammatory Disease Models : In animal models of arthritis, this compound administration resulted in reduced inflammation and joint damage, correlating with decreased PGE2 levels in synovial fluid.
- Cancer Research : Preliminary findings suggest that this compound may have anti-tumor effects due to its ability to modulate inflammatory pathways that promote tumor growth. In vitro studies indicated that cancer cell lines exposed to this compound showed reduced proliferation rates and increased apoptosis .
- Metabolomics Analysis : A comprehensive metabolomics study revealed that treatment with this compound altered the metabolic profiles of treated cells, indicating a broader impact on cellular metabolism beyond just PGE2 inhibition .
Potential Applications
Given its mechanism of action and biological activity, this compound holds promise for treating various conditions characterized by excessive inflammation, including:
- Rheumatoid Arthritis : By reducing PGE2 levels, this compound may alleviate symptoms associated with this chronic inflammatory condition.
- Cancer Therapy : Targeting inflammatory pathways could enhance the efficacy of existing cancer treatments or serve as a standalone therapy in certain contexts.
Q & A
Basic Research Questions
Q. What are the standard in vitro assays to evaluate mPGES-1 inhibition by PF-9184?
this compound's inhibitory activity on human mPGES-1 is typically assessed using IL-1β-stimulated cellular models (e.g., synovial fibroblasts or monocytes) to measure PGE2 synthesis via ELISA or LC-MS. The compound’s IC50 (16.5 nM) is determined by dose-response curves under controlled conditions, with validation against recombinant mPGES-1 in enzyme assays .
Q. How can researchers confirm the selectivity of this compound against related enzymes like COX-1/2?
Co-administration experiments with COX inhibitors (e.g., Pranoprofen) are recommended to isolate mPGES-1-specific effects. This compound’s selectivity is validated by comparing its IC50 against COX isoforms in parallel assays. For example, in human whole blood models, this compound suppresses PGE2 without altering thromboxane B2 (TXB2) or 6-keto PGF1α, confirming minimal off-target effects on COX pathways .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s time-dependent inhibition of prostaglandins?
In IL-1β-stimulated synovial fibroblasts, this compound initially reduces PGE2 but unexpectedly inhibits 6-keto PGF1α after prolonged exposure. This suggests feedback regulation of COX-2 or mPGES-1 expression. To resolve this, researchers should:
- Perform time-course experiments with multi-prostaglandin profiling.
- Use RNA/protein analysis to track enzyme expression changes.
- Compare results across cell types (e.g., monocytes vs. fibroblasts) to identify context-dependent mechanisms .
Q. Why does this compound exhibit species-specific efficacy, and how can this challenge be mitigated in preclinical studies?
this compound shows weak inhibition of rat mPGES-1, limiting its utility in rodent inflammation models. To overcome this:
- Use humanized transgenic animal models or primary human cells.
- Validate cross-species activity via comparative enzyme assays.
- Prioritize in vitro human tissue models (e.g., LPS-stimulated monocytes) for mechanistic studies .
Q. What methodological considerations are critical for optimizing in vivo efficacy studies of this compound?
- Dosing protocol: Short-term administration may avoid compensatory prostaglandin pathways.
- Biomarker selection: Monitor PGE2, TXB2, and 6-keto PGF1α to assess specificity.
- Model relevance: Use disease-specific models (e.g., rheumatoid arthritis) with human mPGES-1 overexpression .
Q. Data Contradiction and Analysis
Q. How can researchers differentiate between assay artifacts and true biological effects when this compound inhibits non-target prostaglandins?
- Control experiments: Include mPGES-1 knockout cells or siRNA-treated samples.
- Enzyme activity assays: Test this compound’s direct effect on terminal synthases (e.g., PGIS for 6-keto PGF1α).
- Pathway mapping: Use metabolomics to track arachidonic acid flux and identify off-target nodes .
Q. Methodological Recommendations
- Experimental design: Use factorial designs to test this compound interactions with IL-1β, TNF-α, or other inflammatory stimuli.
- Data validation: Replicate findings in ≥3 independent cell batches to account for donor variability.
- Ethical compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACSWBJQLLJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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